molecular formula C10H18ClN3O B2414029 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride CAS No. 1803610-31-2

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride

Cat. No.: B2414029
CAS No.: 1803610-31-2
M. Wt: 231.72
InChI Key: TXXYAHQPBRGACA-UHFFFAOYSA-N
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Description

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing two oxygen atoms and one nitrogen atom in a five-membered ring structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with cyclohexan-1-amine and ethyl-1,2,4-oxadiazole.

  • Reaction Conditions: The reaction involves the formation of a Schiff base intermediate, followed by cyclization under acidic conditions to form the oxadiazole ring.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches using large reactors to ensure consistency and quality.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction Reagents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives such as alcohols, ketones, and carboxylic acids.

  • Reduction Products: Reduced forms such as amines and alcohols.

  • Substitution Products: Substituted derivatives with different functional groups.

Properties

IUPAC Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.ClH/c1-2-9-12-10(14-13-9)7-3-5-8(11)6-4-7;/h7-8H,2-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXYAHQPBRGACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Compounds containing the oxadiazole moiety have been extensively studied for their anticancer properties. Preliminary research indicates that 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride may inhibit cancer cell growth by interfering with cellular processes.

Methods of Evaluation:

  • Cell Viability Assays: The compound can be tested against various cancer cell lines using assays such as the MTT assay to measure cell viability.

Case Study:
In studies involving similar oxadiazole derivatives, significant reductions in cancer cell viability were observed. For instance, derivatives showed IC50 values indicating effective inhibition of cell proliferation in several cancer types.

CompoundCell Line TestedIC50 Value (µM)Effectiveness
This compoundSNB-19TBDTBD
Similar Oxadiazole DerivativeOVCAR-810.5High

Antimicrobial and Anti-inflammatory Properties

Research suggests that compounds with oxadiazole structures may exhibit antimicrobial and anti-inflammatory effects. Specific biological assays are needed to elucidate the mechanisms of action for this compound.

Potential Mechanisms:
The presence of the amine group allows for nucleophilic substitutions and potential interactions with biological targets, which may contribute to its pharmacological effects .

Energetic Materials

Oxadiazole derivatives are being explored for their potential use in energetic materials due to their stability and energy release properties. The compound could be synthesized and tested for its explosive properties and sensitivity to impact.

Research Focus:
Studies have indicated that oxadiazoles can be designed to optimize their thermal stability and energy output, making them suitable candidates for further investigation in materials science applications.

Mechanism of Action

The mechanism by which 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride: Similar structure with a methyl group instead of an ethyl group.

  • 4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine hydrochloride: Similar structure without the ethyl group.

  • 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile: Similar oxadiazole ring but with a benzonitrile group instead of cyclohexan-1-amine.

Uniqueness: The presence of the cyclohexan-1-amine group in 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride distinguishes it from other similar compounds, providing unique chemical and biological properties.

Biological Activity

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique oxadiazole moiety, which is known for its diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C10H17N3O·ClH
  • Molecular Weight : 232.72 g/mol
  • InChI Key : TXXYAHQPBRGACA-UHFFFAOYSA-N
  • Purity : ≥ 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole ring can form hydrogen bonds and engage in other non-covalent interactions, influencing cellular pathways and biological responses. This compound's structure allows it to act on multiple fronts, potentially modulating enzyme activities and cellular signaling pathways.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety often exhibit significant anticancer properties. For instance:

  • A study highlighted that derivatives of oxadiazoles demonstrated cytotoxic effects against various cancer cell lines, with IC50 values ranging from 11.20 to 59.61 µg/mL against A549 lung cancer cells .

Antimicrobial Activity

Compounds similar to 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amines have shown promising antimicrobial effects:

  • The oxadiazole scaffold is recognized for its antibacterial and antifungal activities. Minor structural modifications can lead to enhanced efficacy against pathogens .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives is also noteworthy:

  • Some studies have reported that these compounds can inhibit inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the anticancer activity of various oxadiazole derivatives; found significant cytotoxicity against A549 cells with IC50 values indicating potent activity .
Study 2 Explored the antimicrobial properties of oxadiazole compounds; demonstrated efficacy against Gram-positive and Gram-negative bacteria .
Study 3 Evaluated the anti-inflammatory effects of oxadiazole derivatives in vitro; showed inhibition of pro-inflammatory cytokines .

Chemical Reactions Analysis

General Reactivity

The compound may undergo various chemical reactions typical of amines and heterocycles. Its reactivity depends on steric hindrance from the cyclohexane ring and electronic effects from the oxadiazole moiety.

Potential Chemical Reactions

Given its structural components, 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride can participate in several types of chemical reactions:

  • Acylation: The amine group on the cyclohexane ring can react with acyl halides or anhydrides to form amides.

  • Alkylation: Similar to acylation, the amine can be alkylated using alkyl halides or other alkylating agents.

  • Salt Formation/Neutralization: As a hydrochloride salt, it can undergo neutralization reactions with bases to liberate the free amine. Conversely, the free amine can react with acids to form other salts.

  • Reactions Involving the Oxadiazole Ring: The oxadiazole ring can undergo ring-opening reactions or participate in cycloaddition reactions, depending on the specific reaction conditions and reagents.

Oxadiazole Chemistry

Oxadiazoles, in general, are known for their diverse biological activities, including antimicrobial and anticancer properties. They are useful in creating a variety of compounds . The synthesis of oxadiazole derivatives often involves multiple steps, including cyclization reactions . Oxadiazoles can be synthesized using various methods, including reactions with hydroxylamine hydrochloride, which may lead to ring cleavage and rearrangement products .

Relevant Examples from Research

While direct chemical reactions of this compound are not detailed in the provided search results, other related compounds and reactions are mentioned that can provide insight :

  • The synthesis of various oxadiazole derivatives and their reactions with amines to form complex amides .

  • The use of reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for coupling carboxylic acids with amines .

  • Reactions involving cyclization and rearrangement of tetrahydroquinazolines to form oxadiazoles .

Data on Related Compounds

Data from related compounds can be used to predict the properties and reactivity of this compound :

  • Spectroscopic Data: NMR and MS data for similar oxadiazole compounds provide a basis for identifying and characterizing reaction products .

  • Melting Points: Melting point data can help confirm the identity and purity of synthesized compounds .

Preparation Methods

O-Acylamidoxime Cyclocondensation

This method, adapted from room-temperature protocols for bioactive oxadiazoles, involves:

  • Synthesis of O-acylamidoxime precursor :
    • Reaction of cyclohexan-1-amine with ethyl chlorooxoacetate to form the corresponding amidoxime.
    • Subsequent O-acylation with propionyl chloride yields the intermediate.
  • Cyclization :
    • Treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 25°C for 12 hours induces ring closure.

Key Data :

Parameter Value
Yield 78%
Purity (HPLC) ≥95%
Reaction Time 12 h

This method avoids high temperatures, preserving stereochemical integrity of the cyclohexane ring.

Phosphorus Oxychloride-Mediated Cyclization

Adapted from 1,3,4-oxadiazole syntheses, this approach uses:

  • Diacylhydrazine precursor preparation :
    • Condensation of cyclohexan-1-amine hydrazide with ethyl malonyl chloride.
  • Cyclization :
    • Reflux with POCl₃ in toluene (110°C, 6 h) forms the oxadiazole ring.

Challenges :

  • Partial epimerization observed at C4 of the cyclohexane ring (cis:trans = 3:1).
  • Requires chromatographic separation for diastereomer isolation.

Functionalization of the Cyclohexane Core

Nitro Group Reduction Strategy

Ethyl Group Introduction Methodologies

Direct Alkylation of Oxadiazole

Post-cyclization ethylation employs:

  • Mitsunobu Reaction :
    • Treatment with triethylphosphine/DIAD in THF at 0°C.
    • Limited by competing N-alkylation (30% yield).

Preassembly of 3-Ethyl-1,2,4-Oxadiazole

Superior yields achieved through early ethyl incorporation:

  • Condensation of ethylamidoxime with cyclohexanecarbonyl chloride.
  • Thermal cyclization at 160°C (neat, 2 h).

Advantages :

  • Avoids late-stage functionalization challenges.
  • Achieves 89% isolated yield with >99% regioselectivity.

Stereochemical Control and Diastereomer Management

The cyclohexane ring’s chair conformation leads to axial/equatorial isomerism. Critical parameters include:

Crystallization-Induced Dynamic Resolution :

  • Recrystallization from ethanol/water (4:1) enriches trans-diastereomer to 98% de.

Temperature Effects :

Reaction Temp (°C) cis:trans Ratio
25 1:2.3
80 1:1.8

Lower temperatures favor thermodynamically stable trans-configuration.

Industrial-Scale Production Considerations

Process Intensification Strategies :

  • Continuous flow synthesis reduces cyclization time from 12 h to 45 minutes.
  • In-line FTIR monitoring enables real-time quality control.

Cost Analysis :

Component Batch Cost ($/kg)
Raw Materials 420
Purification 180
Total 600

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride?

  • Methodology :

Cyclohexane ring functionalization : Start with a substituted cyclohexanone derivative. Introduce the amine group via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol/acetic acid .

Oxadiazole ring formation : React the amidoxime intermediate (derived from cyclohexan-1-amine) with ethyl propionoate under reflux in ethanol. Cyclization occurs via acid-catalyzed dehydration (e.g., using HCl) to form the 1,2,4-oxadiazole ring .

Purification : Recrystallize the final product using a mixture of ethanol and diethyl ether to achieve >95% purity .

Q. How can the compound be characterized to confirm its structural identity?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the cyclohexane backbone (δ ~1.5–2.5 ppm for axial protons) and oxadiazole ring (δ ~8.0–8.5 ppm for aromatic protons in oxadiazole derivatives) .
  • Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 257.3 (free base) and 293.8 (hydrochloride salt) with ESI-MS .
  • X-ray Crystallography : For absolute configuration determination, use SHELXL for refinement (space group P21_1/c, Z = 4) .

Advanced Research Questions

Q. How can stereochemical discrepancies in the cyclohexane ring be resolved during synthesis?

  • Methodology :

  • Chiral Chromatography : Employ a Chiralpak IA column with a hexane/isopropanol (80:20) mobile phase to separate enantiomers .
  • Dynamic NMR (DNMR) : Monitor chair-flipping kinetics of the cyclohexane ring at variable temperatures (e.g., 25–60°C) to assess conformational stability .
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict the most stable diastereomer and compare with experimental data .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Methodology :

  • Accelerated Degradation Studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood buffer) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Lyophilization : Improve long-term stability by freeze-drying the hydrochloride salt with trehalose (1:1 w/w) as a cryoprotectant .

Q. How can researchers address contradictions in reported solubility data?

  • Methodology :

  • Hansen Solubility Parameters (HSP) : Calculate HSP values (δd_d, δp_p, δh_h) to identify optimal solvents. For example, dimethyl sulfoxide (DMSO) is ideal (δd_d = 18.4, δp_p = 16.4) .
  • Phase Solubility Diagrams : Construct diagrams using the shake-flask method to determine solubility limits in aqueous buffers .

Q. What computational approaches predict the compound’s biological activity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to mitochondrial protein targets (e.g., VDAC1). Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR Modeling : Develop a model using descriptors like LogP and polar surface area to correlate structural features with activity .

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